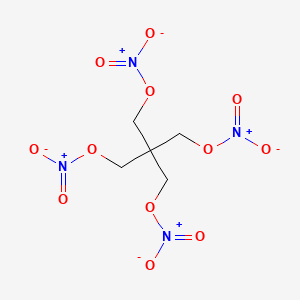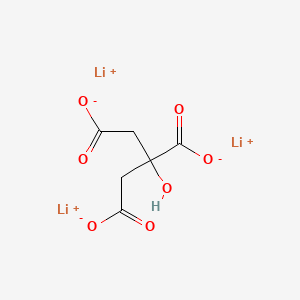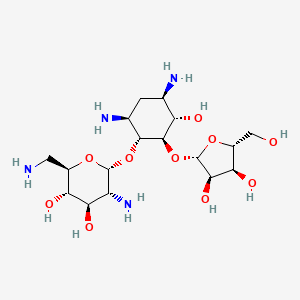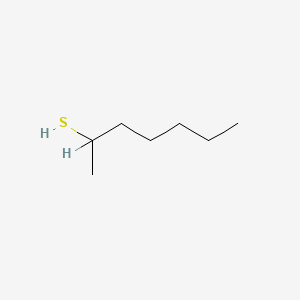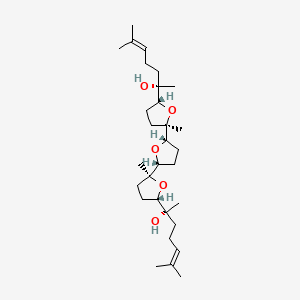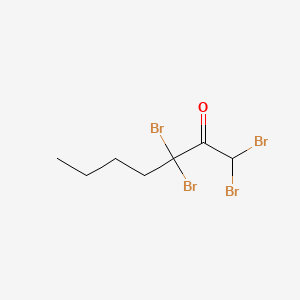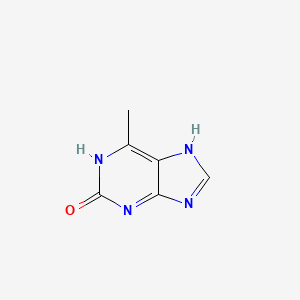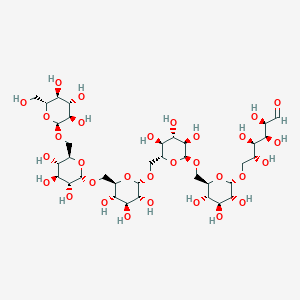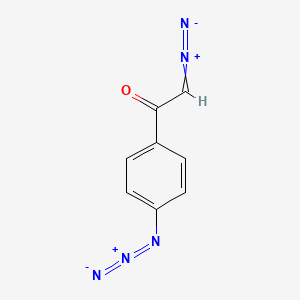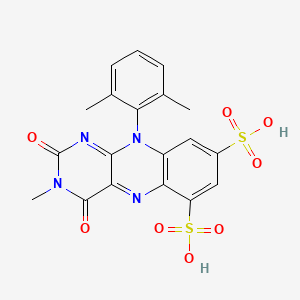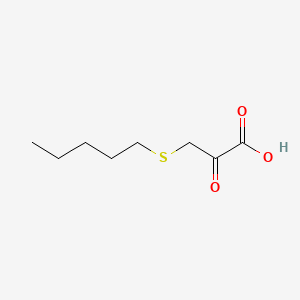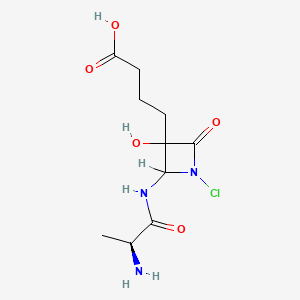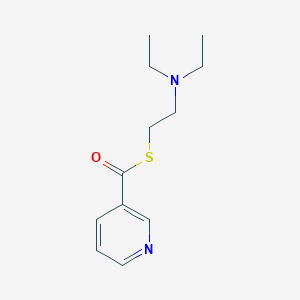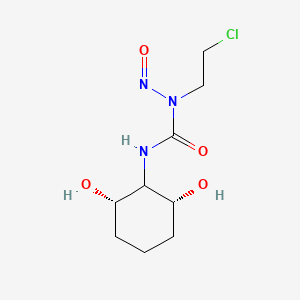
N-(2-Chloroethyl)-N'-(2,6-dihydroxycyclohexyl)-N-nitrosourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Donu has been used in trials studying the treatment of Psychosis.
科学研究应用
Mechanistic Pathways and Anticancer Activity
N-(2-Chloroethyl)-N-nitrosoureas, like carmustine and lomustine, have shown critical use in brain tumor and leukemia treatments due to their toxic nature. Studies have identified that their mechanism involves generating isocyanates and other reactive metabolites leading to DNA adducts. Notably, nitric oxide (NO) release has been proposed as a mechanistic pathway for their activity. In vitro studies against cancer cell lines like human breast (MCF-7) and lung (A549) adenocarcinoma show that these compounds are efficient even under hypoxic conditions. For example, 1-(4-chloro-1,2-phenylene)bis(3-(2-chloroethyl)-3-nitrosourea) is selectively more toxic to A549 cancer cells and causes cell cycle arrest in the G2/M-phase (Sarkar et al., 2015).
Synthesis for Improved Drug Efficacy
Efforts to synthesize derivatives of N-(2-Chloroethyl)-N-nitrosoureas, like 3-Cyclohexyl-1-alkylselenoureas, have been conducted to create more effective drugs for brain tumors. These selenium compounds demonstrate increased lipid solubility compared to their oxygen and sulphur counterparts (Nizar et al., 2010).
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies have been conducted to understand the relationship between the molecular structure of N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosoureas (CCNU) derivatives and their anticancer activity. These studies use density functional theory (DFT)-based descriptors to model the anticancer activity, shedding light on the structure-activity relationship of CCNU derivatives. This research aids in developing more effective and less toxic nitrosoureas as anticancer agents (Cao et al., 2012).
Distribution and Cytotoxicity Studies
Research has also focused on the distribution and cytotoxicity of these compounds in biological systems. Studies show varying responses to nitrosoureas among different tissue types, highlighting the complexity of their interactions in vivo. For instance, one study on the distribution of Bratton-Marshall-positive material following intravenous injections of nitrosoureas in mice revealed differential accumulation in various tissues, suggesting tissue-specific effects (Kari et al., 2004).
Molecular Modeling and Interaction with DNA
Molecular modeling studies have been conducted to understand the binding and interaction of these compounds with DNA. Such studies provide insights into the mechanisms of cytotoxicity at a molecular level, which is crucial for designing new therapeutic agents with improved efficacy and safety profiles. An example is the research on semustine binding with DNA, which demonstrates major-groove-directed DNA alkylation (Agarwal et al., 2015).
Spin-Labelled Derivatives and Antimelanomic Effects
Studies on spin-labelled nitrosoureas and their non-labelled clinically used analogues, such as lomustine, have shown promising antimelanomic activity. These derivatives exhibit faster decomposition, higher alkylating, and lower carbamoylating activity compared to lomustine, suggesting a potential new trend in synthesizing more selective and less toxic nitrosourea derivatives for treating melanoma (Zheleva et al., 2001).
属性
CAS 编号 |
58484-17-6 |
|---|---|
产品名称 |
N-(2-Chloroethyl)-N'-(2,6-dihydroxycyclohexyl)-N-nitrosourea |
分子式 |
C9H16ClN3O4 |
分子量 |
265.69 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)-3-[(2R,6S)-2,6-dihydroxycyclohexyl]-1-nitrosourea |
InChI |
InChI=1S/C9H16ClN3O4/c10-4-5-13(12-17)9(16)11-8-6(14)2-1-3-7(8)15/h6-8,14-15H,1-5H2,(H,11,16)/t6-,7+,8? |
InChI 键 |
BQIFCAGMUAMYDV-DHBOJHSNSA-N |
手性 SMILES |
C1C[C@H](C([C@H](C1)O)NC(=O)N(CCCl)N=O)O |
SMILES |
C1CC(C(C(C1)O)NC(=O)N(CCCl)N=O)O |
规范 SMILES |
C1CC(C(C(C1)O)NC(=O)N(CCCl)N=O)O |
其他 CAS 编号 |
58484-17-6 |
同义词 |
2-((((2-chloroethyl)-nitrosoamino)carbonyl)amino)-1,3-cyclohexanediol DONU |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



